Di-tert-butyl2-oxomalonate
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Overview
Description
Di-tert-butyl2-oxomalonate is an organic compound with the molecular formula C11H20O4. It is a derivative of malonic acid, where the hydrogen atoms of the carboxyl groups are replaced by tert-butyl groups. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl2-oxomalonate can be synthesized through the esterification of malonic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating malonic acid with tert-butyl alcohol and a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is then refluxed, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl2-oxomalonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The active methylene group in this compound allows for substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo compounds, reduction can produce alcohols, and substitution reactions can result in various substituted malonates .
Scientific Research Applications
Di-tert-butyl2-oxomalonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of di-tert-butyl2-oxomalonate involves its reactivity with various nucleophiles and electrophiles. The compound’s active methylene group allows it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl malonate: Similar in structure but lacks the oxo group.
Diethyl malonate: Another malonate ester but with ethyl groups instead of tert-butyl groups.
Dimethyl malonate: Similar to diethyl malonate but with methyl groups.
Uniqueness
Di-tert-butyl2-oxomalonate is unique due to its stability and reactivity, which are enhanced by the presence of tert-butyl groups. These groups provide steric hindrance, making the compound less prone to unwanted side reactions. Additionally, the oxo group adds to its versatility in various chemical transformations .
Properties
Molecular Formula |
C11H18O5 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
ditert-butyl 2-oxopropanedioate |
InChI |
InChI=1S/C11H18O5/c1-10(2,3)15-8(13)7(12)9(14)16-11(4,5)6/h1-6H3 |
InChI Key |
BVEXQQTWYCTFSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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